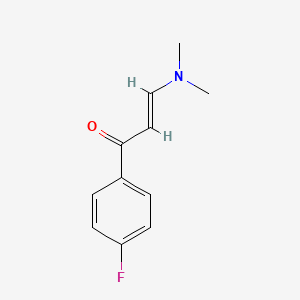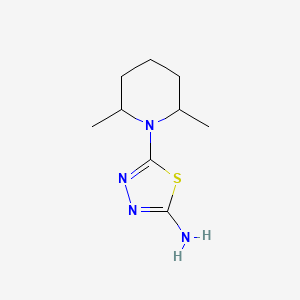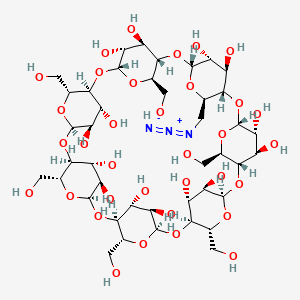
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound used in scientific research. Its applications range from medicinal chemistry to organic synthesis. It has a CAS Number of 138716-20-8 and a molecular weight of 193.22 .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including structures related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one," have been pivotal in measuring amyloid in vivo in the brain of patients with Alzheimer's disease. PET amyloid imaging techniques utilizing these compounds have significantly advanced our understanding of the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This breakthrough facilitates early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).
Enumeration of Bacteria in Environmental Samples
Compounds similar to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one" have been employed in the enumeration of bacteria through fluorochrome staining. This methodology, which uses stains such as acridine orange and DAPI, has become standard for estimating total bacterial abundances in environmental samples. The precise staining and enumeration techniques have enhanced our understanding of microbial food webs and environmental microbiology (Kepner & Pratt, 1994).
Synthesis of Fluoro-derivatives for Medicinal Applications
Research on fluoro-derivatives, including the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, underscores the importance of fluorinated compounds in developing pharmaceuticals. Such syntheses offer pathways to produce anti-inflammatory and analgesic agents, demonstrating the versatility and significance of fluoro-derivatives in drug development (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorophoric platforms based on compounds related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one" have been crucial in developing chemosensors. These sensors detect a wide range of analytes, demonstrating high selectivity and sensitivity. The incorporation of such fluorophores in chemosensors exemplifies the cross-disciplinary applications of fluorinated compounds in chemistry and biology (Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNUCRUOWBWEW-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)





![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)




![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)